1H-咪唑-1-甲酰胺

描述

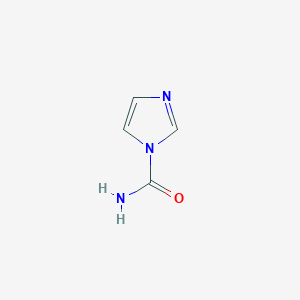

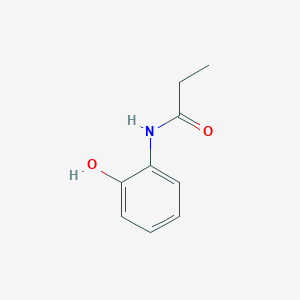

1h-Imidazole-1-carboxamide is a compound with the molecular formula C4H5N3O . It has a molecular weight of 111.10 g/mol . The IUPAC name for this compound is imidazole-1-carboxamide .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

The molecular structure of 1h-Imidazole-1-carboxamide consists of a five-membered ring containing two nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C4H5N3O/c5-4(8)7-2-1-6-3-7/h1-3H,(H2,5,8) .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . In the neutral form, imidazole can act as a nucleophilic catalyst by attacking the electrophilic center, leading to a phosphorylated or acylated intermediate, which is consecutively hydrolyzed, regenerating the imidazole group .

Physical And Chemical Properties Analysis

1h-Imidazole-1-carboxamide has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 111.043261792 g/mol . The topological polar surface area is 60.9 Ų . The heavy atom count is 8 .

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1H-Imidazole-1-carboxamide, focusing on six unique applications:

Pharmaceuticals and Drug Development

1H-Imidazole-1-carboxamide is a crucial scaffold in the development of various pharmaceutical compounds. Its derivatives are often used as building blocks for drugs targeting a range of diseases, including cancer, infections, and inflammatory conditions. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it valuable in medicinal chemistry .

Anticancer Agents

Research has shown that derivatives of 1H-Imidazole-1-carboxamide exhibit significant anticancer activity. These compounds can inhibit the proliferation of cancer cells by interfering with critical cellular processes. For example, some derivatives act as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, thereby enhancing the efficacy of chemotherapy .

Antimicrobial Agents

1H-Imidazole-1-carboxamide and its derivatives have been explored for their antimicrobial properties. They have shown effectiveness against a variety of pathogens, including bacteria, fungi, and viruses. This makes them potential candidates for developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance .

Catalysis

In the field of catalysis, 1H-Imidazole-1-carboxamide serves as a ligand in the formation of metal complexes. These complexes can act as catalysts in various chemical reactions, including organic synthesis and polymerization processes. The compound’s ability to stabilize metal ions and facilitate catalytic cycles is highly valued in industrial applications .

Material Science

1H-Imidazole-1-carboxamide is also used in the development of advanced materials. Its derivatives can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, mechanical strength, and conductivity. This application is particularly relevant in the creation of high-performance materials for electronics and aerospace industries .

Solar Cell Technology

Recent studies have investigated the use of 1H-Imidazole-1-carboxamide derivatives in dye-sensitized solar cells (DSSCs). These compounds can serve as sensitizers that absorb sunlight and convert it into electrical energy, enhancing the efficiency of solar cells and contributing to renewable energy solutions.

Recent advances in the synthesis of imidazoles Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide Discovery of 1-Amino-1H-imidazole-5-carboxamide Recent advances in the synthesis of imidazoles Recent advances in the synthesis of imidazoles : Recent advances in the synthesis of imidazoles : Recent advances in the synthesis of imidazoles : Recent advances in the synthesis of imidazoles

作用机制

Target of Action

1H-Imidazole-1-carboxamide is a heterocyclic compound that has been found to have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can lead to changes in the function of these targets, affecting various biological processes.

Biochemical Pathways

Imidazole is a key component of several biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . Histidine biosynthesis and the de novo synthesis of purines are connected by the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR), which is synthesized in both routes but used only in purine biosynthesis .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

Imidazole derivatives have been reported to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

属性

IUPAC Name |

imidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)7-2-1-6-3-7/h1-3H,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIDMUTWHLMPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295322 | |

| Record name | 1h-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h-Imidazole-1-carboxamide | |

CAS RN |

2578-41-8 | |

| Record name | Imidazole-1-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)

![C-Methylcalix[4]resorcinarene](/img/structure/B3023962.png)